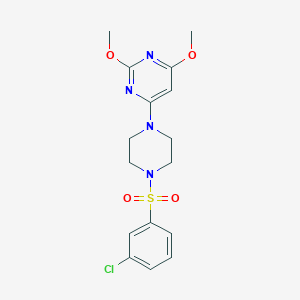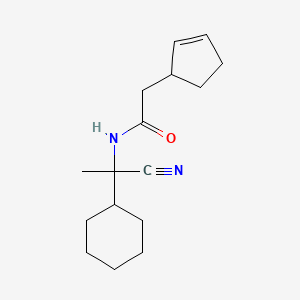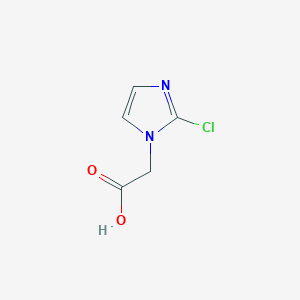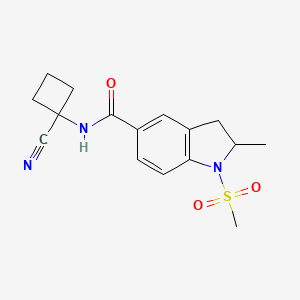
(3,3,3-Trifluoro-2,2-dimethylpropyl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3,3-Trifluoro-2,2-dimethylpropionic acid” is a chemical compound with the empirical formula C5H7F3O2 . It has a molecular weight of 156.10 . It’s a white to almost white powder or crystal .
Molecular Structure Analysis
The SMILES string for “3,3,3-Trifluoro-2,2-dimethylpropionic acid” isCC(C)(C(O)=O)C(F)(F)F . The InChI is 1S/C5H7F3O2/c1-4(2,3(9)10)5(6,7)8/h1-2H3,(H,9,10) . Physical And Chemical Properties Analysis
“3,3,3-Trifluoro-2,2-dimethylpropionic acid” is a solid at 20°C . It has a melting point of 73.0 77.0 °C and a boiling point of 77 °C/14 mmHg .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Triflates are recognized for their role as highly effective catalysts in organic synthesis. The use of scandium trifluoromethanesulfonate as a Lewis acid catalyst in acylation reactions exemplifies the practicality and utility of triflates in facilitating the acylation of alcohols with acid anhydrides, including the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating the catalyst's remarkable activity even with sterically-hindered secondary or tertiary alcohols (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Synthesis of Vinyl and Aryl Triflates
The synthesis of vinyl and aryl trifluoromethanesulfonates from carbonyl compounds and phenols highlights their significance in cross-coupling reactions with organometallics, paralleling organic halides, and addition reactions to alkenes and alkynes. Their superior regio- and diastereoselectivity in Heck reactions and the facilitation of carbon monoxide insertion in natural product synthesis underscore the versatility of triflates in synthetic chemistry (Ritter, 1993).
Liquid Crystalline Materials
Investigations into the thermotropic phase behavior of long-chain 1-alkyl-3-methylimidazolium salts containing trifluoromethanesulfonate anions have revealed their ability to form lamellar, sheetlike arrays in the crystalline phase and an enantiomeric smectic liquid crystalline phase at higher temperatures. This study provides insights into the impact of the anion on the mesophase's interlayer spacing, demonstrating the amphiphilic characteristics of these salts and their potential applications in materials science (Bradley et al., 2002).
Electrochemical Applications
The dissociation and conductometric properties of trifluoromethanesulfonic acid in non-aqueous solvents have been extensively studied, revealing its complete dissociation in basic solvents like dimethyl sulfoxide, dimethylacetamide, and dimethylformamide. Such studies contribute to our understanding of the acid's strength and its behavior in various solvents, informing its use in electrochemical applications and solvent systems (Fujinaga & Sakamoto, 1977).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,3,3-trifluoro-2,2-dimethylpropyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6O3S/c1-4(2,5(7,8)9)3-15-16(13,14)6(10,11)12/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBFNMQTNNWJEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2410102.png)
![N-(2-fluorophenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2410103.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2410106.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2410112.png)

![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)

![2-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2410122.png)


